4-[(4-bromophenyl)amino]benzonitrile
Description
4-[(4-Bromophenyl)amino]benzonitrile is a benzonitrile derivative featuring a brominated phenylamine substituent. Benzonitriles are widely utilized in pharmaceuticals and agrochemicals due to their versatility as intermediates and functional building blocks . This compound’s structure includes a nitrile group (-CN) attached to a benzene ring, which is further substituted with an amino group linked to a 4-bromophenyl moiety.
The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding affinity in medicinal applications .
Properties
CAS No. |
1019601-02-5 |
|---|---|
Molecular Formula |
C13H9BrN2 |
Molecular Weight |
273.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-bromophenyl)amino]benzonitrile typically involves the reaction of 4-bromophenylamine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and a suitable solvent, such as dimethylformamide (DMF). The reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation and is heated to a specific temperature, often around 80-100°C, for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters (temperature, pressure, and reaction time) ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-bromophenyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding benzoic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: 4-[(4-bromophenyl)amino]benzoic acid
Reduction: 4-[(4-bromophenyl)amino]benzylamine
Substitution: 4-[(4-hydroxyphenyl)amino]benzonitrile or 4-[(4-methoxyphenyl)amino]benzonitrile
Scientific Research Applications
4-[(4-bromophenyl)amino]benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a probe in biological studies to investigate protein interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-[(4-bromophenyl)amino]benzonitrile exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological system and the specific conditions under which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-[(4-Bromophenyl)amino]benzonitrile with key analogs, emphasizing substituent effects on properties and applications:
Key Observations
Substituent Impact on Bioactivity: Rilpivirine (C₂₂H₂₃N₆) incorporates a pyrimidine ring and cyanoethenyl group, which enhance binding to HIV-1 reverse transcriptase. Its dimethylphenyl group improves metabolic stability, contributing to prolonged half-life . In contrast, this compound lacks heterocyclic rings but shares the bromophenyl motif, which may confer similar lipophilicity for membrane penetration .
Role of Halogenation: Bromine in this compound increases molecular weight and steric bulk compared to chloro analogs (e.g., 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile). Halogens often modulate electronic effects (e.g., σ-hole interactions) in target binding .
Synthetic Intermediates and Impurities: Compounds like 4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile and 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile are critical intermediates in NNRTI synthesis. The hydroxy group in the former reduces reactivity, necessitating protective group strategies during synthesis .
Physicochemical Properties: The nitrile group (-CN) in all compounds enhances dipole moments, influencing solubility and crystallinity. Rilpivirine’s additional cyanoethenyl group further increases polarity, aiding solubility in formulation .
Computational and Experimental Insights
- Nonlinear Optical (NLO) Properties: Benzonitrile derivatives with extended π-systems (e.g., (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile) exhibit enhanced NLO susceptibilities due to charge-transfer interactions. While this compound lacks such substituents, its bromine atom may still contribute to polarizability .
- Molecular Dynamics (MD) Studies: Rilpivirine’s amphiphilic properties, derived from its heterocyclic and nitrile groups, correlate with high oral bioavailability. Similar studies could predict pharmacokinetics for this compound derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
